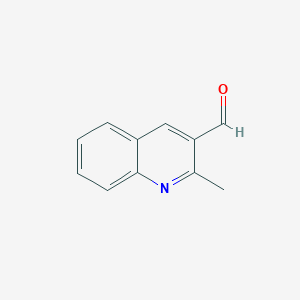

2-Methylquinoline-3-carbaldehyde

Description

Contextual Significance of Quinoline (B57606) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in the fields of organic synthesis and medicinal chemistry. numberanalytics.comnumberanalytics.com This class of nitrogen-containing heterocycles is not only prevalent in a variety of natural products, such as the antimalarial agent quinine, but also forms the core structure of numerous synthetic drugs. numberanalytics.commultiscreensite.com The versatility of the quinoline ring system allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. researchgate.net

The functionalization of the quinoline nucleus is a key strategy in modern drug discovery, as the introduction of different functional groups can significantly enhance the pharmacological profile of quinoline derivatives. researchgate.net Compounds incorporating the quinoline motif have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govrsc.org Notable examples of quinoline-based drugs include chloroquine (B1663885) for malaria, ciprofloxacin (B1669076) as an antibacterial agent, and topotecan (B1662842) for cancer therapy. researchgate.net Beyond pharmaceuticals, quinoline derivatives are also utilized in agrochemicals and materials science, for instance, in the development of fungicides, insecticides, and organic light-emitting diodes (OLEDs). numberanalytics.com

The Role of Quinoline-3-Carbaldehyde Derivatives in Heterocyclic Compound Synthesis

Within the broader class of quinolines, derivatives bearing a carbaldehyde (formyl) group at the 3-position are particularly valuable as synthetic intermediates. nih.gov These compounds, including 2-methylquinoline-3-carbaldehyde (B6230870), serve as versatile building blocks for the construction of a diverse array of more complex heterocyclic systems. nih.govmdpi.com The aldehyde functionality is highly reactive and can participate in a variety of chemical transformations.

For instance, quinoline-3-carbaldehydes are readily employed in condensation reactions with various nucleophiles. nih.gov A significant application is their reaction with compounds containing active methylene (B1212753) groups, which can lead to the formation of fused heterocyclic systems. nih.govrsc.org Furthermore, the Vilsmeier-Haack reaction is a common and efficient method for the synthesis of quinoline-3-carbaldehydes themselves. mdpi.comchemijournal.com The strategic placement of the aldehyde group at the 3-position of the quinoline ring provides a reactive handle for chemists to elaborate the molecular structure, leading to the synthesis of novel compounds with potential biological or material applications. mdpi.com

Structural Features and Synthetic Utility of this compound within the Quinoline Class

This compound possesses a distinct set of structural features that define its reactivity and synthetic potential. The quinoline core provides the foundational aromatic and heterocyclic character. The methyl group at the 2-position and the carbaldehyde group at the 3-position are the key functional groups that drive its utility as a synthetic intermediate.

The synthetic utility of this compound is demonstrated in its use as a precursor for more complex molecules. For example, derivatives like 2-chloroquinoline-3-carbaldehyde (B1585622), which can be synthesized from related precursors, are used to create fused heterocyclic systems such as pyrrolo[3,4-b]quinolinones. nih.gov The reactivity of both the chloro and aldehyde groups in these derivatives allows for a multitude of chemical transformations, making them powerful tools in the synthesis of novel heterocyclic compounds.

Table 1: Physicochemical Properties of Related Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043) | 73568-27-1 | C₁₁H₈ClNO | 205.64 | Yellow to off-white solid | Not specified |

| 2-Chloroquinoline-3-carbaldehyde | 73568-25-9 | C₁₀H₆ClNO | 191.62 | Not specified | 148-150 |

| 2-Hydroxy-6-methylquinoline-3-carbaldehyde | 101382-53-0 | C₁₁H₉NO₂ | 187.20 | Yellow crystalline powder | Not specified |

| 2-Methyl-quinoline-3-carboxylic acid | Not specified | C₁₁H₉NO₂ | 187.19 | Solid | Not specified |

Data sourced from multiple chemical suppliers and databases. rlavie.comchemicalbook.comchemimpex.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-methylquinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-7H,1H3 |

InChI Key |

OBMCFULGGFZABF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylquinoline 3 Carbaldehyde and Its Core Analogues

Established Synthetic Routes to Quinoline-3-Carbaldehyde Systems

The synthesis of the quinoline-3-carbaldehyde scaffold can be achieved through several classic and modern organic reactions. These methods provide access to the fundamental quinoline (B57606) ring, which can then be functionalized.

Vilsmeier-Haack Cyclization for Formylquinolines

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds and can be ingeniously applied to construct the quinoline ring system itself. organic-chemistry.org This approach is particularly effective for producing 2-chloro-3-formylquinolines from readily available N-arylacetamides.

The process begins with the preparation of the Vilsmeier reagent, typically an electrophilic chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org This reagent then reacts with an N-arylacetamide. The reaction proceeds through an intramolecular cyclization, ultimately yielding a 2-chloro-3-formylquinoline after hydrolysis during workup. chemijournal.com The reaction is regioselective, and the presence of electron-donating groups on the N-arylacetamide precursor generally leads to good yields. This method is not only a formylation but also a cyclization and chlorination, providing a highly functionalized quinoline product that serves as a versatile synthon for further chemical transformations. rsc.org

A key advantage of the Vilsmeier-Haack approach is its efficiency in building complex, functionalized quinolines in a single synthetic operation from simple precursors. chemijournal.com

| Entry | Substituent on Acetanilide (B955) (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 72 |

| 2 | 6-CH₃ | 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043) | 78 |

| 3 | 7-CH₃ | 2-Chloro-7-methylquinoline-3-carbaldehyde | 75 |

| 4 | 8-CH₃ | 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) | 68 |

| 5 | 6-OCH₃ | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) | 85 |

| 6 | 6-Cl | 2,6-Dichloroquinoline-3-carbaldehyde | 65 |

Friedländer Condensation and Related Annulation Protocols

The Friedländer synthesis is one of the most direct and widely used methods for constructing quinoline rings. nih.gov The classical approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by either acids (such as p-toluenesulfonic acid, trifluoroacetic acid) or bases (like sodium hydroxide (B78521), piperidine). wikipedia.orgjk-sci.com

Two primary mechanisms are proposed for the Friedländer reaction. The first pathway begins with an intermolecular aldol (B89426) condensation between the reactants, followed by cyclodehydration to form the quinoline ring. The second pathway initiates with the formation of a Schiff base between the amino group and the carbonyl partner, which then undergoes an intramolecular aldol-type cyclization and subsequent dehydration. wikipedia.org

The versatility of the Friedländer synthesis has been enhanced by the development of numerous catalytic systems, including greener alternatives like ionic liquids, solid-supported acids such as P₂O₅/SiO₂, and various metal salts, which often lead to higher yields and milder reaction conditions. researchgate.netresearchgate.netnih.gov This method is a cornerstone for preparing polysubstituted quinolines. nih.govresearchgate.net

Doebner-Miller and Skraup Reactions in Quinoline Ring Formation

The Skraup and Doebner-Miller reactions are foundational methods for quinoline synthesis, both starting from anilines.

The Skraup synthesis is the archetypal reaction, producing the parent quinoline ring. It involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and a mild oxidizing agent like nitrobenzene (B124822). wikipedia.orgpharmaguideline.comuop.edu.pk The reaction is notoriously exothermic and often requires a moderator such as ferrous sulfate. wikipedia.orguop.edu.pk The mechanism proceeds via the dehydration of glycerol to form acrolein, which then undergoes a Michael-type conjugate addition with the aniline. uop.edu.pknumberanalytics.com The resulting intermediate cyclizes under the acidic conditions and is finally oxidized to yield the aromatic quinoline ring. uop.edu.pknumberanalytics.com

The Doebner-Miller reaction is a significant modification of the Skraup synthesis that allows for the preparation of substituted quinolines. nih.gov In this reaction, an α,β-unsaturated aldehyde or ketone reacts with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method provides a direct route to quinolines with substituents on the pyridine (B92270) ring. nih.govresearchgate.net The mechanism has been a subject of debate; while it was traditionally thought to follow the path of the Skraup reaction (conjugate addition followed by cyclization), modern studies using isotopic labeling suggest a more complex fragmentation-recombination mechanism may be operative under certain conditions. wikipedia.orgcdnsciencepub.comacs.org

| Reaction | Aniline Precursor | Carbonyl Source | Key Reagents | Typical Product |

|---|---|---|---|---|

| Skraup | Aniline | Glycerol (forms acrolein in situ) | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline (unsubstituted) wikipedia.orgpharmaguideline.com |

| Doebner-Miller | Aniline or Substituted Aniline | α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst (e.g., HCl, Lewis Acids) | Substituted Quinolines nih.govwikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone | Compound with α-Methylene Group | Acid or Base Catalyst | Polysubstituted Quinolines nih.govwikipedia.org |

Oxidative Transformations from Precursor Alcohols

The synthesis of quinoline-3-carbaldehydes can also be envisioned through the oxidation of corresponding precursor alcohols, specifically (quinolin-3-yl)methanols. While the direct oxidation of 2-methylquinolin-3-ylmethanol is not extensively detailed in the provided literature, the principles of organic chemistry support this transformation. The oxidation of benzylic-type alcohols to aldehydes is a standard and well-controlled process.

Reagents commonly used for such selective oxidations include manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic alcohols. Other controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would also be suitable candidates to effect the conversion of a (2-methylquinolin-3-yl)methanol (B1656729) to 2-methylquinoline-3-carbaldehyde (B6230870) while preventing over-oxidation to the carboxylic acid.

Related transformations in the literature support the feasibility of this approach. For instance, modified Friedländer syntheses have been developed that utilize 2-aminobenzyl alcohols, which are oxidized in situ as part of the quinoline-forming cascade. organic-chemistry.org Furthermore, the quinoline ring itself is generally resistant to oxidation, though the benzene (B151609) portion can be cleaved under harsh conditions, suggesting that mild oxidation of a side-chain alcohol is a viable strategy. pharmaguideline.comorientjchem.org

Tailored Synthetic Approaches for 2-Methyl-Substituted Quinoline-3-Carbaldehydes

To synthesize the specific target molecule, this compound, methods must be employed that allow for precise placement of both the methyl and carbaldehyde groups.

Derivation from Methyl-Substituted Aniline Precursors

A highly effective and regioselective route to methyl-substituted quinoline-3-carbaldehydes utilizes the Vilsmeier-Haack reaction starting from the appropriate methyl-substituted aniline (toluidine). chemijournal.comchemijournal.com

The synthesis begins with the acylation of a toluidine (e.g., m-toluidine (B57737) or p-toluidine) with acetic anhydride (B1165640) to form the corresponding N-tolylacetamide. chemijournal.comnih.gov This acetanilide derivative then serves as the direct precursor for the Vilsmeier-Haack cyclization. By treating the N-tolylacetamide with the Vilsmeier reagent (POCl₃/DMF), an intramolecular electrophilic substitution and subsequent cyclization occurs, yielding a methyl-substituted 2-chloroquinoline-3-carbaldehyde. nih.gov For example, starting from N-(3-tolyl)acetamide leads to the formation of 2-chloro-7-methylquinoline-3-carbaldehyde. nih.gov

The resulting 2-chloro-3-formyl-methylquinoline is a versatile intermediate. The chlorine atom at the C2 position can be removed through various reductive dehalogenation methods to yield the desired this compound. Alternatively, the chloro group can be replaced by other functionalities through nucleophilic substitution reactions, and the aldehyde group can undergo a wide range of transformations, making this synthetic approach a powerful platform for creating a library of substituted quinolines. rsc.org

Povarov Reaction-Based Synthesis of 2-Methylquinoline (B7769805) Derivatives

The Povarov reaction is a powerful tool for constructing the quinoline framework, typically involving a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. wikipedia.orgresearchgate.netthieme-connect.com This multicomponent reaction allows for the one-pot synthesis of highly functionalized tetrahydroquinolines and quinolines from simple starting materials. wikipedia.orgresearchgate.netsci-rad.com The reaction is generally catalyzed by a Lewis or Brønsted acid, which activates the imine for nucleophilic attack by the alkene. wikipedia.orgsci-rad.com The resulting intermediate then undergoes an electrophilic aromatic substitution followed by elimination steps to form the quinoline ring. wikipedia.org

A significant advancement in the Povarov reaction is the use of alternative starting materials that expand its scope. One innovative approach involves a molecular iodine-mediated formal [3+2+1] cycloaddition that directly synthesizes substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.orgnih.gov In this variation, the methyl group of the ketone serves as a unique reactive input, which is particularly relevant for synthesizing 2-methylquinoline derivatives. nih.gov The proposed mechanism involves a self-sequenced cascade of iodination, Kornblum oxidation, a Povarov-type cycloaddition, and subsequent aromatization. organic-chemistry.orgnih.gov This method demonstrates broad substrate compatibility, effectively producing quinolines in moderate to good yields. organic-chemistry.org

Another novel strategy employs arylacetylenes, which act as both a diene precursor and a dienophile in an I2-mediated Povarov reaction with anilines to yield 2,4-substituted quinolines. nih.gov Mechanistic studies suggest that the I2/DMSO system facilitates the oxidative carbonylation of the arylacetylene's C(sp)-H bond, which then undergoes the [4+2] cycloaddition. nih.gov These adaptations highlight the versatility of the Povarov reaction in creating diverse quinoline structures, including those with the 2-methyl substitution pattern central to the target compound.

Strategic Functionalization of the Quinoline C-2 Position

Direct C-H functionalization has emerged as a step-economical strategy for modifying the quinoline core. The C-2 position is particularly susceptible to functionalization due to the electronic properties of the nitrogen-containing ring. mdpi.com A majority of these methods utilize quinoline N-oxides as the starting material, where the N-oxide group acts as a directing group and an internal oxidant, facilitating regioselective reactions at the C-2 position. mdpi.comrsc.org

Various transition metals, including palladium, rhodium, copper, and iron, have been employed to catalyze C-2 functionalization. rsc.orgnih.gov Palladium-catalyzed reactions are widely used for C-2 arylation, allowing the coupling of quinolines with unactivated arenes under mild conditions to produce 2-arylquinolines. nih.govacs.org Similarly, the introduction of heteroaromatic groups at the C-2 position has been achieved almost exclusively with palladium-based catalysts. mdpi.comnih.gov

Iron, an inexpensive and earth-abundant metal, offers a greener alternative for C-H activation. An efficient iron-catalyzed methodology for the C-2 alkenylation of quinoline-N-oxides has been developed using FeSO4 as the catalyst. rsc.orgrsc.org This protocol is notable for being external oxidant-free, with water as the only byproduct, and has been successfully applied to a range of acrylates and styrenes. rsc.org Furthermore, metal-free approaches for C-2 functionalization have been established. One such method achieves selective amination and alkylation of quinoline N-oxides using diethyl H-phosphonate and K2CO3, reacting with various amines and active methylene (B1212753) compounds at room temperature. rsc.org

The following table summarizes different catalytic systems for the functionalization of the quinoline C-2 position.

| Catalyst System | Functional Group Introduced | Substrate | Key Features |

| Pd(OAc)₂ / Ag₂CO₃ / PivOH | Aryl | Quinoline | Coupling with unactivated arenes. nih.gov |

| [RhCl(CO)₂]₂ | Aryl | Quinoline | Commercially available, air-stable catalyst. nih.gov |

| FeSO₄ | Alkenyl (from acrylates/styrenes) | Quinoline N-oxide | Inexpensive, external oxidant-free, green (H₂O byproduct). rsc.orgrsc.org |

| CuBr | Sulfoximine | Quinoline N-oxide | Dual C-H/N-H dehydrogenative coupling, no additional oxidant needed. mdpi.com |

| None (Diethyl H-phosphonate / K₂CO₃) | Amino, Alkyl | Quinoline N-oxide | Metal-free, room temperature conditions. rsc.org |

Green Chemistry Principles in the Synthesis of Quinoline-3-Carbaldehydes

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly influencing the design of synthetic routes for heterocyclic compounds. nih.gov For quinoline-3-carbaldehydes and their analogues, this involves developing catalyst-free protocols, using aerobic conditions, and employing sustainable catalytic systems. nih.govscielo.br

Catalyst-Free and Aerobic Reaction Protocols

Significant progress has been made in developing syntheses that avoid toxic catalysts and harsh reagents. Aerobic oxidation, which uses molecular oxygen as the ultimate oxidant, is a cornerstone of green chemistry. nih.gov A facile method for constructing quinoline-2-carboxylate esters, a related analogue, involves the aerobic oxidation of alkyl 4-anilinocrotonates. nih.gov This reaction is induced by a catalytic amount of a radical cation salt and proceeds under mild conditions, avoiding the need for harsh oxidants. nih.gov

Similarly, transition-metal-free, aerobic methods have been reported for synthesizing fused quinolinone systems. researchgate.net For instance, the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols proceeds in acetic acid with oxygen as the sole oxidant to yield 6H-chromeno[4,3-b]quinolin-6-ones in good to excellent yields. researchgate.net The plausible mechanism involves the formation of an imine intermediate, followed by cyclization and aerobic oxidation to form the aromatic quinoline ring. researchgate.net The development of catalyst- and oxidant-free routes, such as the tandem C(sp²)–H functionalization/decarboxylation to form imidazopyridine-linked coumarins in a sustainable solvent like ethyl acetate, further underscores the move towards greener synthetic strategies. researchgate.net

Application of Sustainable Catalytic Systems (e.g., Nanoparticles)

Nanoparticles are gaining significant attention as highly efficient and recyclable catalysts for organic synthesis, aligning with green chemistry principles. nih.govacs.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused, minimizing catalyst waste. nih.govnih.gov

Various nanoparticle-based catalysts have been successfully applied to the synthesis of quinoline derivatives. acs.orgnih.gov For example, Fe3O4 nanoparticles supported by perylene (B46583) bisimide have been used to synthesize quinolines via a three-component reaction of an aldehyde, an alkyne, and an aromatic amine, followed by air oxidation. nih.gov Other systems, such as CuFe2O4 nanoparticles, have been used in the Friedländer annulation to produce quinolines in high yields under solvent-free conditions or in water. nih.gov

The table below presents examples of nanoparticle catalysts used in quinoline synthesis.

| Nanoparticle Catalyst | Average Size | Reaction Type | Key Advantages |

| Fe₃O₄@PS-Arg MNPs | 70–90 nm | One-pot, three-component | Environmentally safe, solid acid magnetic nanocatalyst. nih.gov |

| CuFe₂O₄ NPs | 5–15 nm | Friedländer annulation | High yields, solvent-free or water as solvent, recyclable. nih.gov |

| Fe₃O₄@SiO₂–SO₃H MNPs | 30–40 nm | Four-component condensation | High yields, short reaction times, catalyst is reusable. nih.gov |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Not specified | Friedländer synthesis | Metal-free, heterogeneous, reusable, elevated surface acidity. nih.gov |

The use of functionalized graphitic carbon nitride (g-C3N4), a metal-free heterogeneous catalyst, also represents a promising green approach. nih.gov By introducing Brønsted acid sites onto the g-C3N4 surface, researchers have created a highly active and recyclable catalyst for the Friedländer synthesis of quinolines under mild, solvent-free conditions. nih.gov These advancements in sustainable catalysis provide environmentally benign pathways for the synthesis of the quinoline scaffold.

Comprehensive Analysis of 2 Methylquinoline 3 Carbaldehyde Reactivity and Transformation Mechanisms

Chemical Reactivity of the Aldehyde Functionality

The aldehyde group at the C-3 position of the 2-methylquinoline (B7769805) scaffold is a versatile functional handle, enabling a wide array of chemical transformations. Its reactivity is central to the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Reductive Transformations to Alcohols and Subsequent Derivatives

The reduction of the aldehyde functionality in 2-methylquinoline-3-carbaldehyde (B6230870) and its analogs to a primary alcohol, (2-methylquinolin-3-yl)methanol (B1656729), is a fundamental transformation. This is commonly achieved using reducing agents like sodium borohydride (B1222165). For instance, the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) and 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) to their corresponding methanol (B129727) derivatives has been successfully carried out using sodium borohydride, with montmorillonite (B579905) K-10 as a catalyst under microwave irradiation. This conversion provides a crucial intermediate for further synthetic modifications.

The resulting (quinolin-3-yl)methanol can undergo subsequent reactions, such as oxidation to form various functional groups at the 4-position of the quinoline (B57606) ring.

Table 1: Reductive Transformations of this compound Analogs

| Starting Material | Reagent | Catalyst | Product | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Sodium borohydride | Montmorillonite K-10 | (2-Chloro-8-methylquinolin-3-yl)methanol | |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Sodium borohydride | Montmorillonite K-10 | (2-Chloro-6-methylquinolin-3-yl)methanol |

Condensation Reactions with Diverse Nucleophiles

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles, leading to the formation of a wide range of condensation products. These reactions are pivotal in constructing more complex molecular architectures based on the 2-methylquinoline core.

The condensation of this compound and its derivatives with primary amines is a well-established method for the synthesis of Schiff bases (imines). These reactions typically involve the reaction of the aldehyde with an amine in a suitable solvent, often with acid catalysis, to form a C=N double bond. The formation of Schiff bases is a reversible, acid-catalyzed process where water is eliminated. The pH of the reaction medium is crucial; a pH around 5 is generally optimal.

A variety of primary amines, including substituted anilines and heterocyclic amines, have been condensed with 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives to produce a diverse library of Schiff bases. For example, 2-chloro-8-methylquinoline-3-carbaldehyde has been condensed with substituted anilines in acetone. Similarly, 2-hydroxy-6-methoxy-3-quinolinecarboxaldehyde has been reacted with 2-aminophenol. The resulting Schiff bases are valuable precursors for the synthesis of other heterocyclic systems and have been investigated for their biological activities.

Table 2: Examples of Schiff Base Formation from this compound Analogs

| Aldehyde Derivative | Amine | Solvent | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone | N-(substituted-phenyl)methanimine | |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | Ethanol (B145695) | 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | |

| 2-Chloroquinoline-3-carbaldehyde | 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Ethanol/DMF | Schiff base with two heterocyclic rings |

The aldehyde functionality of this compound readily undergoes condensation with hydrazine (B178648) and its derivatives to form hydrazones. For instance, 2-chloroquinoline-3-carbaldehyde reacts with hydrazine hydrate (B1144303) to yield 2-chloro-3-(hydrazonomethyl)quinoline. This hydrazone can be further reacted with other aldehydes to create more complex hydrazono-quinolines. The reaction of 2-azidoquinoline-3-carboxaldehyde with various hydrazines has also been explored.

Similarly, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. These derivatives are important for both structural characterization and as intermediates for further synthetic transformations.

Table 3: Synthesis of Hydrazone and Oxime Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | |

| 2-Azidoquinoline-3-carboxaldehyde | Hydrazines | Hydrazone | |

| 2-Chloroquinoline-3-carbaldehyde | Hydroxylamine hydrochloride | Oxime |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration. This compound and its analogs are suitable substrates for this reaction, condensing with compounds containing active methylene (B1212753) groups in the presence of a weak base. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in malonic esters, malononitrile (B47326), or barbituric acid derivatives.

The reaction of 2-azidoquinoline-3-carboxaldehyde with active methylene compounds like ethyl cyanoacetate (B8463686) and barbituric acid has been investigated. This condensation provides a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds and other complex heterocyclic structures.

Table 4: Knoevenagel Condensation of 2-Azidoquinoline-3-carboxaldehyde

| Active Methylene Compound | Product Structure | Reference |

| Ethyl cyanoacetate | Condensation product | |

| Barbituric acid | Condensation product |

Oxidative Conversions of the Carbaldehyde Group

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-methylquinoline-3-carboxylic acid. This transformation is a key step in the synthesis of various quinoline-based compounds with potential pharmacological activities. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) and chromium trioxide in an acidic medium (Jones reagent). The oxidation of 2-chloroquinoline-3-carbaldehyde to its carboxylic acid has been achieved using silver nitrite (B80452) in the presence of sodium hydroxide (B78521). This resulting carboxylic acid can be further esterified to produce derivatives like methyl 2-methylquinoline-3-carboxylate.

Table 5: Oxidative Conversion of a this compound Analog

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Silver nitrite/Sodium hydroxide | 2-Chloroquinoline-3-carboxylic acid |

Reactivity Patterns on the Quinoline Ring System

The reactivity of the quinoline ring is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates the C-2 and C-4 positions for nucleophilic substitution, particularly when a good leaving group is present.

Halogenated quinolines, especially 2-chloro-3-formylquinoline derivatives, are highly susceptible to nucleophilic aromatic substitution (SNAr) at the C-2 position. The chlorine atom serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity provides a powerful tool for introducing diverse functional groups and constructing complex heterocyclic systems.

A variety of nucleophiles have been successfully employed to substitute the 2-chloro group, including amines, thiols, and azide (B81097) ions. rsc.org For instance, treatment of 2-chloroquinoline-3-carbaldehydes with secondary amines like morpholine (B109124) or thiomorpholine, often in the presence of a base such as potassium carbonate, yields the corresponding 2-morpholinoquinoline-3-carbaldehyde or 2-thiomorpholinoquinoline-3-carbaldehyde. nih.govrsc.org Similarly, reaction with sodium azide leads to the formation of 2-azidoquinoline-3-carboxaldehyde, which exists in equilibrium with its fused tetrazolo[1,5-a]quinoline (B14009986) tautomer. nih.govresearchgate.net

This substitution is a critical step in the synthesis of fused heterocycles. The reaction with hydrazine hydrate, for example, displaces the chlorine atom to form a 2-hydrazinylquinoline intermediate, which can then undergo intramolecular cyclization to yield pyrazolo[3,4-b]quinoline systems. uj.edu.plmdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution at the C-2 Position of 2-Chloroquinoline-3-carbaldehyde Analogues

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Hydroxide | Acetic acid / Sodium acetate | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | rsc.orgresearchgate.net |

| Morpholine | Morpholine / DMAP | 2-Morpholinoquinoline-3-carbaldehyde | nih.gov |

| Thiomorpholine | Thiomorpholine / K₂CO₃ | 2-Thiomorpholinoquinoline-3-carbaldehyde | rsc.org |

| Hydrazine | Hydrazine hydrate | 2-Hydrazinylquinoline-3-carbaldehyde | uj.edu.plmdpi.com |

| Azide | Sodium azide (NaN₃) | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | nih.govresearchgate.net |

| Piperidine (B6355638) | Piperidine | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) | rsc.org |

Electrophilic Substitution Pathways in Substituted Quinoline Carbaldehydes

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the quinoline nucleus is generally less facile due to the deactivating effect of the nitrogen atom. researchgate.net Such reactions preferentially occur on the more electron-rich benzene (B151609) ring rather than the pyridine ring. researchgate.netquimicaorganica.org The positions most susceptible to electrophilic attack are C-5 and C-8. quimicaorganica.org

The regioselectivity is governed by the stability of the Wheland intermediate (arenium ion) formed upon electrophile attack. nih.gov Attack at positions 5 and 8 allows for the positive charge to be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridinoid system, resulting in more stable intermediates compared to attack at C-6 or C-7. vaia.com For this reason, reactions like nitration of quinoline typically yield a mixture of 5-nitro and 8-nitro derivatives. researchgate.net While the core principles apply to substituted quinoline carbaldehydes, the existing substituents on the ring will further direct the position of subsequent electrophilic attack.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halogenated quinoline carbaldehydes are excellent substrates for these transformations. The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, has been effectively applied to 2-chloroquinoline-3-carbaldehyde analogues. rsc.org

This reaction is typically catalyzed by a combination of a palladium complex, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst like CuI, in the presence of a base such as triethylamine. The coupling of 2-chloro-3-formylquinolines with various alkyne derivatives under these conditions provides a direct route to 2-alkynyl-3-formyl-quinolines. rsc.org These products are themselves valuable intermediates for further transformations, including intramolecular cyclizations to form fused pyranoquinoline systems. chim.it

Beyond Sonogashira, other palladium-catalyzed reactions have been explored. A tandem reaction involving 2-chloroquinoline-3-carbaldehydes and isocyanides has been developed, leading to the formation of novel quinoline derivatives through a one-pot procedure that constructs new C-C and C-N bonds. rsc.orgzenodo.org

Table 2: Sonogashira Coupling of 2-Chloro-3-formylquinolines

| Alkyne Partner | Catalyst System | Product | Reference(s) |

| Terminal Alkynes | [PdCl₂(PPh₃)₂] / CuI / Et₃N | 2-Alkynyl-3-formyl-quinolines | rsc.org |

Cyclization and Annulation Strategies Involving the this compound Moiety

The aldehyde and methyl groups of this compound, along with functional groups introduced onto the quinoline core, provide multiple reaction sites for building complex, fused heterocyclic systems.

Intramolecular cyclization is a powerful strategy for constructing fused ring systems from appropriately functionalized quinoline carbaldehydes. A common approach involves a two-step sequence: first, a condensation reaction at the aldehyde group to introduce a side chain, followed by an intramolecular ring-closing reaction.

For example, the condensation of a 2-chloroquinoline-3-carbaldehyde with phenylhydrazine (B124118) forms a Schiff base intermediate. rsc.org Subsequent heating of this intermediate in a high-boiling solvent like nitrobenzene (B124822) can induce intramolecular cyclization via nucleophilic attack of the aniline (B41778) nitrogen onto the C-2 position (displacing the chloride), to afford fused polycyclic systems like 1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org Another example involves heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407), which leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one through the cyclization of an N-formyl imine intermediate. nih.gov

Furthermore, 2-alkynylquinoline-3-carbaldehydes, synthesized via Sonogashira coupling, can undergo silver- or iodine-promoted intramolecular electrophilic cyclization to yield fused pyrano[4,3-b]quinolines and furoquinolines. chim.it

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. rsc.orgnih.gov 2-Chloroquinoline-3-carbaldehyde and its derivatives are excellent substrates for various MCRs.

One notable example is the synthesis of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines. This is achieved through a one-pot, L-proline catalyzed reaction of a substituted 2-chloro-3-formylquinoline, a 6-aminopyrimidine-2,4(1H,3H)-dione, and a pyrazolone. rsc.org Similarly, tetrahydrodibenzo[b,g] zenodo.orgCurrent time information in Bangalore, IN.naphthyridinones have been synthesized via an L-proline-catalyzed MCR of 2-chloro-3-formylquinolines, 4-hydroxy-2H-chromen-2-one, and a cyclic enaminone. nih.gov

The Ugi four-component reaction (Ugi-4CR) has also been employed. The reaction of a quinoline-3-carbaldehyde, an amine (like 2-aminophenol), a carboxylic acid, and an isocyanide can generate complex scaffolds such as benzo researchgate.netrsc.orgrsc.orgCurrent time information in Bangalore, IN.oxazepino[7,6-b]quinolines in good yields. rsc.org These examples highlight the power of MCRs to rapidly construct diverse and complex quinoline-based fused systems from simple precursors. zenodo.orgijirset.com

Table 3: Examples of Multicomponent Reactions with Quinoline-3-carbaldehyde Derivatives

| Quinoline Substrate | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold | Reference(s) |

| 2-Chloro-3-formylquinoline | 6-Aminopyrimidine dione | Pyrazolone | - | Dihydropyrazolo-pyrano-quinolinyl-pyrimidine | rsc.org |

| 2-Chloro-3-formylquinoline | 4-Hydroxy-2H-chromen-2-one | Enaminone | - | Tetrahydrodibenzo[b,g] zenodo.orgCurrent time information in Bangalore, IN.naphthyridinone | nih.gov |

| Quinoline-3-carbaldehyde | 2-Aminophenol | Carboxylic Acid | Isocyanide | Benzo-oxazepino-quinoline | rsc.org |

| 2-Chloro-3-formylquinoline | Substituted Aniline | 2-Mercaptoacetic acid | - | Quinolinyl-thiazolidinone | rsc.org |

Compound Index

Multicomponent Reaction (MCR) Paradigms for Complex Scaffold Construction

Three-Component Reactions

Three-component reactions (TCRs) involving 2-chloroquinoline-3-carbaldehydes, which are precursors to this compound, are a versatile strategy for synthesizing complex quinoline derivatives. These reactions efficiently build molecular complexity in a single step. For instance, a one-pot reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound like 4-hydroxycoumarin, and an enaminone, catalyzed by L-proline, yields functionalized benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines. semanticscholar.org Similarly, solvent-free multicomponent reactions of 2-chloro-3-formylquinolines with substituted anilines and 2-mercaptoacetic acid, in the presence of a β-cyclodextrin-SO3H catalyst, produce quinolinyl-thiazolidinones. rsc.org A domino three-component reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives catalyzed by PdCl2(PPh3)2 leads to highly functionalized quinolines. chim.it This process involves an initial aldol condensation, followed by a Michael addition and a subsequent Suzuki coupling reaction. chim.it

A notable three-component reaction involves 2-chloroquinoline-3-carbaldehydes, isocyanides, and amines, catalyzed by palladium, which results in various quinoline derivatives through amidation, lactamization, or carbamate (B1207046) formation. rsc.orgzenodo.org Another example is the reaction of 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile, which provides a pathway to novel planar aza-heterocycles. researchgate.net

The following table summarizes representative three-component reactions involving quinoline-3-carbaldehyde derivatives:

| Reactants | Catalyst | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde, 4-hydroxycoumarin, enaminone | L-proline | Benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivative | semanticscholar.org |

| 2-Chloro-3-formylquinolines, substituted anilines, 2-mercaptoacetic acid | β-cyclodextrin-SO3H | Quinolinyl-thiazolidinone derivative | rsc.org |

| 2-Chloro-3-formylquinolines, acetophenones, boronic acid derivatives | PdCl2(PPh3)2 | Highly functionalized quinoline | chim.it |

| 2-Chloroquinoline-3-carbaldehydes, isocyanides, amines | Palladium | Quinoline derivatives (via amidation, lactamization, or carbamate formation) | rsc.orgzenodo.org |

| 2-Chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, malononitrile | K2CO3 in DMF | Benzo-imidazopyrimido[4,5-b]quinolone derivative | researchgate.net |

Four-Component Reactions

Four-component reactions (4CRs) further exemplify the synthetic utility of quinoline-3-carbaldehydes in creating highly complex molecular scaffolds in a single operation. A notable example is the Ugi-azide reaction of 2-chloroquinoline-3-carbaldehyde with alkyl isocyanides, azidotrimethylsilane (B126382), and amines in methanol. rsc.org This reaction, which can be accelerated by microwave or ultrasound irradiation, produces 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines in moderate yields. rsc.org The formation of these products proceeds through a one-pot Ugi-azide process, nucleophilic substitution, and ring-chain azido-tautomerization. rsc.org

Formation of Pyrrolo-, Pyrazolo-, and Tetrazolo-Quinoline Ring Systems

The aldehyde functionality at the C3 position of the quinoline ring is a key synthon for the construction of various fused heterocyclic systems.

Pyrrolo-Quinoline Systems:

The synthesis of pyrrolo[3,4-b]quinolinones can be achieved by heating 2-chloroquinoline-3-carbaldehyde with formamide and formic acid. rsc.org The reaction proceeds through the initial addition of the amino group of formamide to the aldehyde, followed by condensation and subsequent elimination of HCl to yield the fused cyclic product. rsc.org Another approach involves a catalyst-free dehydration/[3+2] cycloaddition reaction of 2-methylquinolines, aldehydes, and alkynoates to produce pyrrolo[1,2-a]quinoline (B3350903) derivatives. nih.gov

Pyrazolo-Quinoline Systems:

Pyrazolo[3,4-b]quinolines are readily synthesized from 2-chloroquinoline-3-carbaldehydes. The reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine yields a Schiff base intermediate, which upon intramolecular cyclization in the presence of a catalyst like pyridine, affords the corresponding 1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.orgresearchgate.net Another route involves the cycloaddition reaction of a quinoline precursor with hydrazine hydrate to form a 1H-pyrazolo[3,4-b]quinolin-3-amine, which can be further functionalized. rsc.org

Tetrazolo-Quinoline Systems:

Tetrazolo[1,5-a]quinoline-4-carbaldehydes can be prepared by reacting 2-chloroquinoline-3-carbaldehydes with sodium azide in acetic acid. rsc.org These can be further transformed; for example, reduction with sodium borohydride yields the corresponding alcohol. rsc.org Alternatively, treatment of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane in methanol leads to the formation of tetrazolo[1,5-a]quinoline-4-carbaldehyde. rsc.org This reaction proceeds via nucleophilic substitution followed by ring-chain azido-tautomerization. rsc.org

Catalytic Methodologies in this compound Chemistry

Transition Metal-Catalyzed Transformations (e.g., Palladium-Mediated Processes)

Transition metal catalysis, particularly with palladium, has been instrumental in the functionalization of quinoline derivatives. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids are used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov Palladium catalysts are also employed in the direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts to produce aryl quinolinyl ketones. acs.org

A bimetallic Pd/Cu catalytic system has been utilized in the three-component reaction of o-halo aldehydes, alkynes, and tert-butylamine (B42293) to synthesize benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine derivatives. semanticscholar.org Furthermore, palladium-catalyzed tandem reactions of 2-chloroquinoline-3-carbaldehydes with isocyanides have been developed, leading to novel quinoline derivatives through various bond formations in a one-pot procedure. rsc.orgzenodo.org

The following table highlights some transition metal-catalyzed reactions:

| Reactants | Catalyst | Product | Reference |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde, Arylboronic acids | Palladium | 4,6,8-Triarylquinoline-3-carbaldehydes | nih.gov |

| Quinoline-8-carbaldehydes, Aryl iodides/diazonium salts | Palladium | Aryl quinolinyl ketones | acs.org |

| o-Halo aldehydes, Alkynes, tert-Butylamine | Pd/Cu bimetallic system | Benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine derivatives | semanticscholar.org |

| 2-Chloroquinoline-3-carbaldehydes, Isocyanides | Palladium | Various quinoline derivatives | rsc.orgzenodo.org |

Organocatalytic Approaches (e.g., Chiral Brønsted Acid Catalysis, L-Proline)

Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of chiral quinoline derivatives.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids have been shown to catalyze two-component tandem condensation and cycloisomerization reactions. For example, the reaction of 2-alkynyl-4-hydroxybenzaldehydes and primary amines, including chiral amino alcohols and amino acids, can produce chiral 6(2H)-isoquinolinones in good to excellent yields. nih.gov

L-Proline: L-proline, a simple and inexpensive amino acid, is a versatile organocatalyst. libretexts.orgillinois.edu It effectively catalyzes the Knoevenagel condensation and subsequent Michael addition in the formation of thiopyrano[2,3-b]quinolines. rsc.org In multicomponent reactions, L-proline has been used to catalyze the synthesis of N-pyridyl-tetrahydroisoquinolines from cyclic amines, aldehydes, and malononitrile. rsc.org It has also been employed in the three-component reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone. semanticscholar.org The catalytic activity of L-proline stems from its ability to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid functionalities. libretexts.org

Phase Transfer Catalysis in Quinoline Derivative Synthesis

Phase transfer catalysis (PTC) offers a green and efficient method for synthesizing organic compounds by facilitating reactions between reactants in immiscible phases. While specific examples directly involving this compound are not prevalent in the provided search results, the principles of PTC are applicable to quinoline synthesis. For instance, the Wittig reaction, a key step in some quinoline syntheses, can be performed using a solid-liquid phase transfer process. researchgate.net Poly(ethylene glycol)-400 (PEG-400) has been used as a phase transfer catalyst for the synthesis of methylene dioximes from ketoximes and dichloromethane (B109758) in an aqueous sodium hydroxide solution. researchgate.net These examples demonstrate the potential of PTC to be applied in the synthesis of derivatives from this compound, offering advantages such as mild reaction conditions and the use of inexpensive and environmentally benign reagents.

Derivatization and Functionalization Strategies of 2 Methylquinoline 3 Carbaldehyde

Synthesis of Variously Substituted 2-Methylquinoline-3-carbaldehyde (B6230870) Analogues

The modification of the this compound core often begins with the synthesis of analogues bearing different substituents on the quinoline (B57606) ring. These substitutions can significantly influence the electronic properties and biological activity of the resulting compounds.

Introduction of Halogen, Alkoxy, and Alkyl Substituents

The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netrsc.org This reaction involves treating an acetanilide (B955) with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by heating. The reaction proceeds via cyclization and formylation to yield the desired substituted quinoline-3-carbaldehyde.

The efficiency of the Vilsmeier-Haack cyclization is often influenced by the nature of the substituents on the starting N-arylacetamide. Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), on the aniline (B41778) ring generally lead to good yields of the corresponding 2-chloro-3-formylquinoline derivatives. researchgate.net For instance, the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) from p-toluidine (B81030) involves an initial acylation followed by the Vilsmeier-Haack reaction. researchgate.net This method provides a regioselective route to various substituted analogues.

The resulting 2-chloro group is a versatile handle for further functionalization. It can be replaced by various nucleophiles, allowing for the introduction of different functionalities. rsc.org Similarly, the formyl group can be transformed into other groups like cyano or alkoxycarbonyl, further diversifying the available analogues.

Table 1: Examples of Substituted 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

| Starting Acetanilide (Substituent) | Product (Substituent) | Reaction Conditions | Yield (%) | Reference |

| N-(p-tolyl)acetamide (4-CH₃) | 2-Chloro-6-methylquinoline-3-carbaldehyde | POCl₃, DMF, 90°C | Good | researchgate.net |

| N-(m-methoxyphenyl)acetamide (3-OCH₃) | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | POCl₃, DMF, 90°C | Good | |

| N-phenylacetamide (H) | 2-Chloroquinoline-3-carbaldehyde (B1585622) | POCl₃, DMF, 90°C | Moderate | |

| N-(o-tolyl)acetamide (2-CH₃) | 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) | POCl₃, DMF | High | chemijournal.com |

Note: "Good" and "Moderate" yields are as described in the source literature without specific percentages provided.

Diversification through Aromatic and Heteroaromatic Ring Modifications

Beyond simple substitutions, the aromatic and heteroaromatic rings of the quinoline system can be modified to create more complex structures. One common strategy involves the multicomponent reaction of 2-chloroquinoline-3-carbaldehyde with various reagents to build fused ring systems.

For example, reactions with active methylene (B1212753) compounds can lead to the formation of fused pyran systems. rsc.org These reactions often proceed through an initial Knoevenagel condensation at the formyl group, followed by an intramolecular cyclization. The versatility of this approach allows for the synthesis of a wide range of fused heterocycles.

Preparation of Diversified Heterocyclic Scaffolds from the this compound Core

The aldehyde functionality of this compound is a key reactive site for building a variety of heterocyclic scaffolds. Condensation reactions with binucleophiles are a common and effective strategy for creating fused and hybrid heterocyclic systems.

Quinoline-Based Hydrazones and Related Azomethine Derivatives

The condensation of this compound and its analogues with hydrazines or substituted hydrazines readily forms stable quinoline-based hydrazones. researchgate.net This reaction typically involves mixing the aldehyde and hydrazine (B178648) in a solvent like ethanol (B145695) at room temperature. researchgate.netmdpi.commdpi.com The resulting hydrazone features a C=N-NH- linkage, also known as an azomethine group.

These hydrazones are not just final products but also serve as important intermediates for further synthesis. For example, quinoline hydrazones can be coupled with carboxylic acids using reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) to form hydrazide-hydrazones. mdpi.com This approach allows for the creation of a diverse library of compounds by varying both the quinoline core and the coupled carboxylic acid. mdpi.com The synthesis of Schiff bases, a class of azomethine derivatives, is achieved through the condensation of 2-chloroquinoline-3-carbaldehydes with various substituted anilines. nih.gov

Table 2: Synthesis of Quinoline Hydrazones and Hydrazide-Hydrazones

| Quinoline Aldehyde | Hydrazine/Carboxylic Acid | Product Type | Reaction Conditions | Yield (%) | Reference |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Hydrazine hydrate (B1144303) | Hydrazone | EtOH, rt, 18 h | 74-87 | mdpi.com |

| Quinoline-2-carbaldehyde | 2-Hydrazinopyridine | Hydrazone | MeOH, rt, 8 h | 67 | mdpi.com |

| Quinoline Hydrazone | Various Carboxylic Acids | Hydrazide-Hydrazone | EDC, DMF, Et₃N, rt, 18 h | 62-68 | mdpi.com |

Pyrido-, Pyrano-, and Thiopheno-Fused Quinoline Systems

The aldehyde group of this compound is a key precursor for constructing fused heterocyclic systems, including those containing pyridine (B92270), pyran, and thiophene (B33073) rings.

Pyrano-fused quinolines can be synthesized through various methods. One approach involves the reaction of 4-hydroxyquinolin-2-ones with aldehydes and malononitrile (B47326) in a one-pot multicomponent reaction, which proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization. nih.gov Another method is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can yield pyrano[3,2-c]quinolones. nih.gov

Thiopheno-fused quinolines , specifically 4H-thiopyrano[2,3-b]quinolines, can be prepared via a multicomponent reaction of a 2-mercaptoquinoline-3-carbaldehyde (B6611392) derivative, malononitrile, and a thiol. nih.gov A particularly effective method for synthesizing substituted 2-aminothiophenes is the Gewald reaction . wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism starts with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.orgresearchgate.net This method is valued for its operational simplicity and the availability of starting materials. researchgate.netumich.edu

Pyrido-fused quinolines can be synthesized from 2-chloroquinoline-3-carbaldehyde derivatives. For instance, heating with formamide (B127407) and formic acid can lead to the formation of a fused pyrrolo[3,4-b]quinolin-3-one. rsc.orgnih.gov

Imidazole, Benzimidazole, and Triazole Hybrid Structures

Hybrid molecules incorporating quinoline with other nitrogen-containing heterocycles like imidazole, benzimidazole, and triazole are of significant interest.

Benzimidazole-quinoline hybrids can be synthesized by the condensation reaction of a quinoline-carbaldehyde with an o-phenylenediamine (B120857) derivative. researchgate.netsci-hub.se For example, 2-oxo-quinoline-3-carbaldehyde can be coupled with various o-phenylenediamines to create 3-(1H-benzimidazol-2-yl)quinoline-2(1H)-one analogues. researchgate.net Another route involves the reaction of 2-chloroquinoline-3-carbaldehyde with 2-piperidino-1H-benzimidazole and 2,4-thiazolidinedione (B21345) in the presence of L-proline. sci-hub.se

Triazole-quinoline hybrids are commonly synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazole linkers between a quinoline moiety and another molecular fragment. researchgate.netmdpi.com The synthesis typically involves preparing an azide-functionalized quinoline and reacting it with a terminal alkyne, or vice versa. nih.govresearchgate.net The 1,3-dipolar cycloaddition reaction is a fundamental process for forming five-membered heterocycles, including triazoles. researchgate.net These reactions can be performed under mild conditions and tolerate a wide range of functional groups. researchgate.net

Table 3: Synthesis of Quinoline-Heterocycle Hybrids

| Heterocycle | Synthetic Strategy | Key Reagents | Resulting Scaffold | Reference |

| Benzimidazole | Condensation | 2-oxo-quinoline-3-carbaldehyde, o-phenylenediamine | 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one | researchgate.net |

| 1,2,3-Triazole | Cu-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Azido-quinoline, terminal alkyne, Cu catalyst | Quinoline-1,2,3-triazole hybrid | nih.govresearchgate.netmdpi.com |

| Tetrazole | Nucleophilic substitution & cyclization | 2-chloroquinoline-3-carbaldehyde, azidotrimethylsilane (B126382) | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | nih.gov |

Piperidinyl and Piperazinyl Quinoline Carbaldehyde Derivatives

The introduction of piperidine (B6355638) and piperazine (B1678402) moieties into the quinoline framework is a common strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. These nitrogen-containing heterocycles can influence solubility, basicity, and the ability to form hydrogen bonds, which are critical for drug-receptor interactions.

A primary method for the synthesis of these derivatives involves the nucleophilic substitution of a suitable leaving group on the quinoline ring. While direct substitution of the methyl group at the 2-position is not typical, a common precursor, 2-chloroquinoline-3-carbaldehyde, readily reacts with piperidine and piperazine. The synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) is often achieved by refluxing 2-chloroquinoline-3-carbaldehyde with piperidine in a solvent like dimethylformamide (DMF) with a base such as anhydrous potassium carbonate (K₂CO₃).

However, a more direct derivatization of the this compound scaffold involves the functionalization of the methyl group itself. A notable strategy is the free-radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction yields a 2-(bromomethyl)quinoline-3-carbaldehyde intermediate. This reactive benzylic bromide can then be coupled with piperidine or piperazine derivatives. For instance, coupling with N-Boc-piperazine in the presence of a base like potassium carbonate in DMF leads to the Boc-protected piperazinyl-methyl-quinoline derivative. The Boc-protecting group can be subsequently removed under acidic conditions to yield the final piperazinyl derivative.

These synthetic approaches allow for the generation of a library of piperidinyl and piperazinyl quinoline carbaldehyde derivatives with potential applications as therapeutic agents. For example, derivatives of 2-(piperidin-1-yl)quinoline-3-carbaldehyde have been investigated for their potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative conditions such as Alzheimer's disease. Similarly, quinoline-piperazine hybrids have been synthesized and evaluated for their antibacterial and antitubercular properties. doaj.org

| Starting Material | Reagents and Conditions | Product | Research Focus |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Piperidine, K₂CO₃, DMF, reflux | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Cholinesterase inhibitors |

| 2-Chloroquinoline-3-carbaldehyde | N-methylpiperazine, K₂CO₃ | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | Precursor for further functionalization rsc.org |

| 2-Methylquinoline (B7769805) derivative | 1. NBS, AIBN, MeCN 2. N-Boc piperazine, K₂CO₃, DMF 3. Deprotection | 2-((Piperazin-1-yl)methyl)quinoline derivative | Antibacterial and antituberculosis agents doaj.org |

Bioisosteric Replacement Strategies in Quinoline Carbaldehyde Derivatives

Bioisosteric replacement is a fundamental strategy in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity, selectivity, or metabolic stability. namiki-s.co.jpnih.gov This approach is particularly valuable for optimizing lead compounds by fine-tuning their properties.

In the context of quinoline carbaldehyde derivatives, bioisosteric replacement can be applied to various parts of the molecule, including the aldehyde functional group and substituents on the quinoline ring.

One common bioisosteric replacement for an aldehyde or ketone group is a hydrazone. The aldehyde at the 3-position of the quinoline ring can be condensed with various hydrazides to form quinoline-3-carbohydrazide (B3054276) derivatives. nih.gov These hydrazones can mimic some of the hydrogen bonding capabilities of the aldehyde and introduce new points of interaction with biological targets. This strategy has been used to develop novel antitubercular agents. nih.gov

Another bioisosteric strategy involves the replacement of ring systems or substituents. For example, a phenyl group, a common substituent in many biologically active molecules, can be replaced by a bioisosteric heterocycle like a thiophene ring. This modification can alter the electronic and steric profile of the molecule and often improves metabolic stability. jst.go.jp In the development of phosphodiesterase 10A (PDE10A) inhibitors, the replacement of a phenyl ring with a thiophene ring in a quinoline derivative was well-tolerated and resulted in lower metabolic clearance. jst.go.jp

Furthermore, the concept of bioisosterism can extend to the replacement of atoms within a linker or even the core scaffold. For instance, replacing a carbon atom with a nitrogen atom in a linker adjacent to the quinoline ring can block a potential site of metabolism. jst.go.jp The strategic replacement of a carbon atom with a sulfur atom in a related quinazoline (B50416) system was also explored to modulate anti-inflammatory activity. nih.gov While classical bioisosteres have similar sizes and shapes, non-classical bioisosteres may have a different number of atoms but still produce a similar biological response. sci-hub.se

| Original Group/Substituent | Bioisosteric Replacement | Rationale/Observed Effect | Reference |

|---|---|---|---|

| Aldehyde (-CHO) | Hydrazone (-CH=N-NH-C(O)-R) | Modulation of biological activity; development of antitubercular agents. | nih.gov |

| Phenyl ring | Thiophene ring | Improved metabolic stability. | jst.go.jp |

| Carbon atom in a linker | Nitrogen atom | Block potential metabolic site. | jst.go.jp |

| Carbon atom | Sulfur atom | Modulation of anti-inflammatory activity in a related quinazoline system. | nih.gov |

Synthetic Applications and Future Perspectives in Organic Chemistry

2-Methylquinoline-3-carbaldehyde (B6230870) as a Versatile Synthetic Intermediate

This compound and its analogs, such as 2-chloroquinoline-3-carbaldehyde (B1585622), are highly valued in organic synthesis. rsc.org Their utility stems from the presence of reactive functional groups on the quinoline (B57606) framework, a core structure in numerous natural products and pharmacologically active molecules. rsc.orgresearchgate.net The aldehyde group at the C-3 position is a key site for a wide array of chemical transformations, including condensation, addition, and cyclization reactions. rsc.orgnih.gov This reactivity allows chemists to use these compounds as foundational materials for constructing more complex molecular architectures. rsc.org

The strategic placement of the aldehyde group on the quinoline scaffold makes this compound an exceptional starting point for the synthesis of fused and polycyclic heterocyclic systems. rsc.orgnih.gov These carbaldehydes are crucial intermediates for producing a variety of valuable heterocycles. nih.govmdpi.com

Researchers have demonstrated the utility of quinoline-3-carbaldehydes in various synthetic strategies:

Condensation Reactions: They readily undergo condensation with a range of nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) produces hydrazones, which can be further reacted with other aldehydes to form complex hydrazono-quinolines. rsc.orgnih.gov Similarly, condensation with anilines yields Schiff bases, which are versatile intermediates for further cyclization. rsc.orgnih.gov

Multicomponent Reactions (MCRs): These aldehydes are excellent substrates in MCRs, which allow for the efficient construction of complex molecules in a single step. For example, they have been used in reactions with active methylene (B1212753) compounds like malononitrile (B47326) to synthesize fused systems such as pyrano[2,3-b]quinolines. nih.gov

Cycloaddition and Cyclization Reactions: Treatment of 2-chloroquinoline-3-carbaldehyde with sodium azide (B81097) leads to the formation of tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.orgsemanticscholar.org Reaction with 2-mercaptobenzimidazole (B194830) results in the formation of fused thiazino[6,7-b]quinoline systems. researchgate.net Furthermore, intramolecular cyclization following an initial condensation is a common strategy; for example, reaction with formamide (B127407) can yield pyrrolo[3,4-b]quinolinones. nih.gov

The table below summarizes several types of complex heterocyclic compounds synthesized from quinoline-3-carbaldehyde derivatives.

| Starting Material (Analog) | Reagent(s) | Resulting Heterocyclic System |

| 2-Chloroquinoline-3-carbaldehyde | Malononitrile, Thiophenol, L-proline | Thio-pyrano[2,3-b]quinoline nih.gov |

| 2-Chloro-3-cyanoquinoline (from carbaldehyde) | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Sodium Azide | Tetrazolo[1,5-a]quinoline (B14009986) rsc.orgsemanticscholar.org |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | Pyrrolo[3,4-b]quinolin-3-one nih.gov |

| 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde | Anilines, TFA | 6-Aryl-6H-chromeno[3,4-c]quinoline mdpi.com |

Beyond its direct use in forming heterocyclic rings, this compound serves as a critical precursor in longer, multistep synthetic pathways. The aldehyde functionality can be transformed into various other groups, which then participate in subsequent reactions, leading to a wide diversity of molecular structures. chemijournal.com

A common initial step is the conversion of the aldehyde to a more stable or reactive intermediate. For example:

Formation of Imines and Schiff Bases: Condensation with primary amines produces imines (Schiff bases), which are stable intermediates. rsc.orgnih.gov These imines can then undergo cyclization or be used in cycloaddition reactions to build more complex frameworks. semanticscholar.org

Conversion to Nitriles: The carbaldehyde can be converted to an oxime with hydroxylamine (B1172632) hydrochloride, followed by dehydration to yield a cyanoquinoline. nih.govsemanticscholar.org This nitrile group can then be reduced to an amine or used in cycloaddition reactions to create different heterocyclic systems, such as pyrazolo[3,4-b]quinolines. rsc.orgnih.gov

Reduction to Alcohols: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). rsc.orgsemanticscholar.org This alcohol can then be further functionalized, for instance, by methylation, to introduce new side chains and expand the molecule's structural diversity. rsc.org

These transformations demonstrate the role of the quinoline-3-carbaldehyde as a linchpin in synthetic sequences, enabling access to molecules that would be difficult to synthesize directly.

Role in the Development of Privileged Scaffolds for Chemical Research

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple biological targets, making it a fruitful starting point for drug discovery. nih.gov Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. researchgate.netnih.gov

This compound and its analogs are instrumental in leveraging the privileged nature of the quinoline scaffold. researchgate.net Their versatility allows for the systematic synthesis of large libraries of quinoline-based compounds through various chemical transformations. rsc.orgmdpi.com By modifying the substituents on the quinoline core, researchers can fine-tune the pharmacological properties of the resulting molecules. The ability to easily generate diverse structures from a common quinoline-3-carbaldehyde precursor makes it a powerful tool in the search for new therapeutic agents and chemical probes. researchgate.netchemimpex.com

Emerging Research Directions in Quinoline-3-Carbaldehyde Chemistry

The field of quinoline chemistry continues to evolve, with ongoing research focused on discovering more efficient and selective synthetic methods.

Modern synthetic chemistry is increasingly focused on efficiency and sustainability. In the context of quinoline-3-carbaldehyde chemistry, this has led to the exploration of novel reaction pathways:

Cascade Reactions: Researchers are designing cascade (or tandem) reactions that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach has been used to synthesize highly substituted quinolines and chromeno[2,3-b]quinolines from 2-chloroquinoline-3-carbaldehyde. semanticscholar.orgunits.it

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. rsc.orgnih.gov For example, the synthesis of unsaturated ketones from 2-thiomorpholino-quinoline-3-carbaldehyde and acetophenones was most effectively achieved using microwave technology. rsc.orgnih.gov

Green Synthesis: There is a growing interest in developing more environmentally friendly synthetic protocols. The use of natural surfactants, such as those derived from Acacia pods, as catalysts for the synthesis of Schiff bases from quinoline-3-carbaldehydes represents a step towards greener chemistry. rsc.orgnih.gov

The choice of catalyst is crucial for controlling the outcome of a chemical reaction, influencing its rate, yield, and selectivity. The development of advanced catalytic systems is a key area of research in quinoline-3-carbaldehyde chemistry. The addition of a catalyst can increase reaction yields and lower reaction times. rsc.orgnih.gov

Recent advancements include:

Organocatalysis: Small organic molecules like L-proline have been successfully used as catalysts in reactions involving quinoline-3-carbaldehydes. L-proline was found to be highly effective in catalyzing the Knoevenagel condensation and subsequent Michael addition for the synthesis of thio-pyrano[2,3-b]quinolines, achieving high yields. nih.gov

Carbocatalysis: Metal-free catalytic systems are gaining traction due to their lower cost and toxicity. Oxidized active carbon (oAC) has been employed as a carbocatalyst for the cascade synthesis of polysubstituted quinolines from aldehydes and anilines, acting as both a Brønsted acid and a dehydrogenation catalyst. units.it

Phase-Transfer Catalysis: The use of phase-transfer catalysts can enhance reaction rates and yields, particularly in reactions involving immiscible reactants.

The table below highlights some of the catalytic systems being explored.

| Reaction Type | Catalyst | Advantages |

| Synthesis of Thio-pyrano[2,3-b]quinolines | L-proline | High yield (94%), mild conditions nih.gov |

| Schiff Base Formation | Natural Surfactant (Acacia pods) | Green chemistry, short reaction time rsc.orgnih.gov |

| Cascade Synthesis of Quinolines | Oxidized Active Carbon (oAC) | Metal-free, heterogeneous, promotes multiple steps units.it |

| Various Condensations | Piperidine (B6355638), TEA, NaOH | Common bases, effective for specific transformations nih.gov |

Strategic Importance in Contemporary Chemical Biology Research and Scaffold Engineering

The quinoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology, owing to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govrsc.org Within this class, this compound emerges as a particularly strategic building block. Its structure combines the foundational quinoline core, known to interact with various biological targets, with two key functional groups: a methyl group at the C2 position and a reactive carbaldehyde at the C3 position. This unique arrangement provides a versatile platform for synthetic diversification, making it a valuable tool for both targeted chemical biology investigations and broad scaffold engineering efforts.

Application in Chemical Biology Research

The strategic value of this compound in chemical biology lies in its utility as a starting material for the synthesis of targeted molecular probes and potential therapeutic agents. The quinoline framework itself is associated with a range of pharmacological properties, including anticancer, antimalarial, anti-inflammatory, and antituberculosis activities. nih.govnih.gov By modifying the this compound core, researchers can develop novel molecules to investigate specific biological pathways and disease targets.

A compelling example is the development of novel inhibitors for Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), an enzyme crucial for the survival of the parasite that causes leishmaniasis. nih.gov In a recent study, a series of quinoline-carbaldehyde derivatives were synthesized and screened for their inhibitory activity against this vital enzyme. Two specific compounds, identified as HQ14 and HQ15, emerged as potent and specific inhibitors of LdMetAP1. nih.gov These molecules were found to compete with the natural substrate for binding to the enzyme's active site and demonstrated high affinity. nih.gov The research highlighted that the selectivity of these inhibitors is influenced by a non-catalytic threonine residue unique to the leishmanial enzyme, providing a structural basis for their specificity over the human counterpart (HsMetAP1). nih.gov This work underscores how the quinoline-carbaldehyde scaffold can be engineered to create selective inhibitors for therapeutic targets. nih.gov

Research Findings on LdMetAP1 Inhibitors Derived from Quinoline-Carbaldehyde

| Compound ID | Target Enzyme | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| HQ14 | LdMetAP1 | Competitive | High-affinity, selective inhibitor; shows less effect on human MetAP1. nih.gov |

| HQ15 | LdMetAP1 | Competitive | High-affinity, selective inhibitor; demonstrates druglike properties. nih.gov |

Versatility in Scaffold Engineering

Scaffold engineering involves the systematic construction of diverse molecular architectures from a common core structure to explore chemical space and identify novel bioactive compounds. This compound is an exemplary starting point for such endeavors due to the reactivity of its C3-aldehyde group. nih.govmdpi.com This aldehyde function serves as a versatile chemical handle, enabling a wide array of transformations to build molecular complexity.

The aldehyde group readily undergoes condensation reactions with various nucleophiles, such as anilines and hydrazines, to form Schiff bases. nih.govrsc.org These intermediates can be further cyclized to create more complex, fused heterocyclic systems. For instance, the Vilsmeier-Haack reaction, a common method to synthesize quinoline-3-carbaldehydes, produces a key intermediate that can be elaborated into a variety of structures. nih.govchemijournal.comrsc.org

Furthermore, the aldehyde can participate in reactions like the Wittig reaction to introduce new carbon-carbon bonds, leading to derivatives such as styrylquinolines. nih.govmdpi.com Its reaction with active methylene compounds can also be used to construct fused ring systems like thiopyrano[2,3-b]quinolines. nih.gov This synthetic tractability allows chemists to systematically modify the quinoline core, generating libraries of related but structurally diverse compounds for high-throughput screening and drug discovery pipelines. The ability to readily generate binary and fused heterocyclic systems from this starting material highlights its importance in building novel chemical entities. rsc.orgrsc.org

Examples of Scaffolds Derived from Quinoline-3-Carbaldehyde Analogues

| Starting Material | Reagent(s) | Resulting Scaffold/Compound Type | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Substituted Anilines | 1-(2-chloroquinolin-3-yl)-N-(phenyl)methanimine (Schiff Base) | nih.govrsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Morpholine (B109124), then 2-amino-5-methyl-thiophene-3-carbonitrile | Substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes | nih.gov |